molecular formula C13H18BClO3 B2564987 2-(4-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane CAS No. 866141-76-6

2-(4-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane

Cat. No.: B2564987
CAS No.: 866141-76-6
M. Wt: 268.54
InChI Key: YXDMAINTVKXIEA-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is bonded to a 4-chloro-2-methoxyphenyl group. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, facilitating the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane typically involves the reaction of 4-chloro-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The general reaction scheme is as follows:

4-chloro-2-methoxyphenylboronic acid+pinacolThis compound+water\text{4-chloro-2-methoxyphenylboronic acid} + \text{pinacol} \rightarrow \text{this compound} + \text{water} 4-chloro-2-methoxyphenylboronic acid+pinacol→this compound+water

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium hydroxide, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: Typically between 50°C to 100°C

Major Products

The major products of these reactions are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura cross-coupling reactions makes it indispensable for constructing carbon-carbon bonds in the synthesis of natural products and polymers.

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize bioactive molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds allows for the creation of diverse molecular scaffolds that can be further functionalized for biological activity.

Industry

Industrially, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. Its application in material science is driven by its ability to form stable and versatile molecular structures.

Mechanism of Action

The mechanism by which 2-(4-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane exerts its effects in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The key steps include:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

    Transmetalation: The organoboron compound transfers its organic group to the palladium center.

    Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4-Chlorophenylboronic Acid
  • 2-Methoxyphenylboronic Acid

Uniqueness

Compared to similar compounds, 2-(4-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane offers enhanced stability and reactivity due to the presence of the dioxaborolane ring. This structural feature provides greater resistance to hydrolysis and oxidation, making it a more reliable reagent in various synthetic applications.

Properties

IUPAC Name

2-(4-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(15)8-11(10)16-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDMAINTVKXIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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